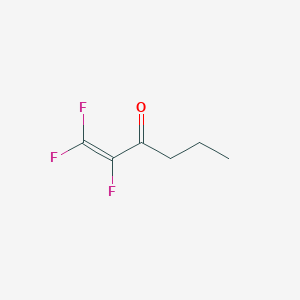![molecular formula C13H23ClN2O B13447418 1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)
1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1,4’-bipiperidine]-1’-yl}-2-chloropropan-1-one is a chemical compound that belongs to the class of organic compounds known as aminopiperidines. These compounds contain a piperidine ring that carries an amino group. The structure of 1-{[1,4’-bipiperidine]-1’-yl}-2-chloropropan-1-one includes a bipiperidine moiety, which is a bicyclic structure consisting of two piperidine rings connected by a single nitrogen atom.
Métodos De Preparación
The synthesis of 1-{[1,4’-bipiperidine]-1’-yl}-2-chloropropan-1-one typically involves the reaction of 1,4’-bipiperidine with 2-chloropropan-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product.
Análisis De Reacciones Químicas
1-{[1,4’-bipiperidine]-1’-yl}-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{[1,4’-bipiperidine]-1’-yl}-2-chloropropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-{[1,4’-bipiperidine]-1’-yl}-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions.
Comparación Con Compuestos Similares
1-{[1,4’-bipiperidine]-1’-yl}-2-chloropropan-1-one can be compared with other similar compounds, such as:
1,4’-bipiperidine: This compound is structurally similar but lacks the chloropropanone moiety.
4-piperidinopiperidine: Another similar compound that contains a piperidine ring but differs in its substitution pattern.
The uniqueness of 1-{[1,4’-bipiperidine]-1’-yl}-2-chloropropan-1-one lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H23ClN2O |
|---|---|
Peso molecular |
258.79 g/mol |
Nombre IUPAC |
2-chloro-1-(4-piperidin-1-ylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H23ClN2O/c1-11(14)13(17)16-9-5-12(6-10-16)15-7-3-2-4-8-15/h11-12H,2-10H2,1H3 |
Clave InChI |
ZUOXZAJOELTFAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCC(CC1)N2CCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)
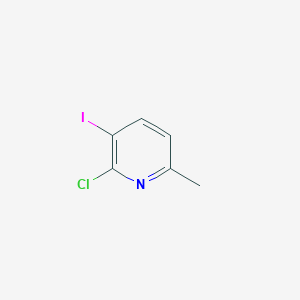
![Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate](/img/structure/B13447355.png)
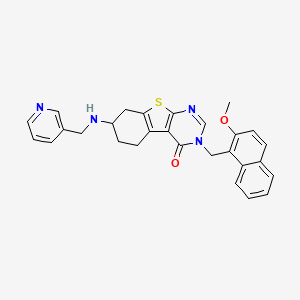
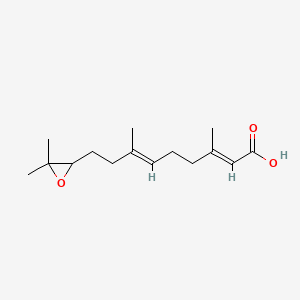
![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
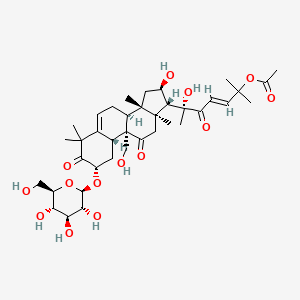
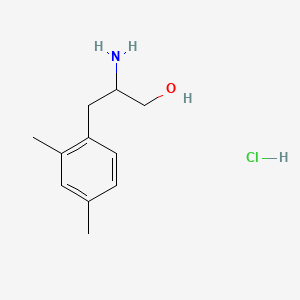
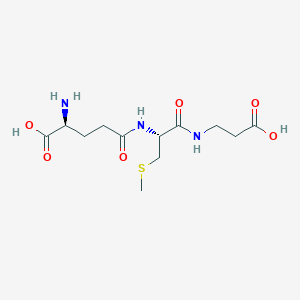
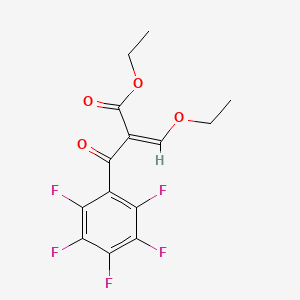
amino}-2-cyclopropylpropanoicacid](/img/structure/B13447415.png)
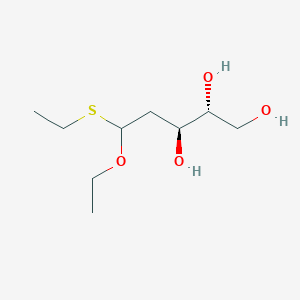
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)
